Ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is a significant structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an amine in the presence of a catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like acetic acid or p-toluenesulfonic acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Continuous flow reactors: To enhance reaction efficiency and yield
Automated synthesis: For precise control over reaction conditions
Purification techniques: Such as crystallization, chromatography, and recrystallization to ensure high purity
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution
Major Products
Oxidation: Formation of quinoline N-oxide derivatives
Reduction: Conversion to amine derivatives
Substitution: Formation of halogenated quinoline derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its quinoline core is valuable in the development of new organic materials and catalysts.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to natural substrates.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structural features contribute to the development of materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit enzyme activity: By binding to the active site or allosteric sites
Modulate receptor function: By acting as an agonist or antagonist
Alter cellular pathways: By influencing signal transduction pathways
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(3-hydroxyphenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Ethyl 2-amino-4-(4-methoxyphenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to biological targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C25H25N3O7 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl)-1-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H25N3O7/c1-3-35-25(31)23-21(14-7-12-20(34-2)19(30)13-14)22-17(5-4-6-18(22)29)27(24(23)26)15-8-10-16(11-9-15)28(32)33/h7-13,21,30H,3-6,26H2,1-2H3 |
InChI Key |
DEVGEVUIZVZIPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC(=C(C=C3)OC)O)C(=O)CCC2)C4=CC=C(C=C4)[N+](=O)[O-])N |
Origin of Product |
United States |
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